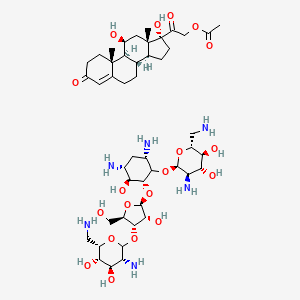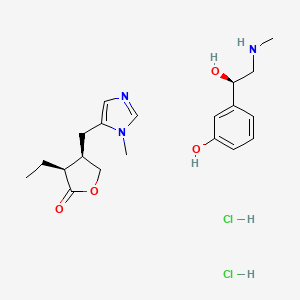![molecular formula C21H17N7 B1216493 [N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine](/img/structure/B1216493.png)
[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine involves the reaction of 2,4-diaminopteridine with dibenz[b,f]azepine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
[N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzazepine: Shares the core structure but lacks the pteridine moiety.
Pteridine Derivatives: Compounds with similar pteridine structures but different substituents.
Alkyldiarylamines: Compounds with similar alkyldiarylamine structures but different ring systems.
Uniqueness
[N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine is unique due to its combination of the pteridine and dibenzazepine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17N7 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(benzo[b][1]benzazepin-11-ylmethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C21H17N7/c22-19-18-20(27-21(23)26-19)24-11-15(25-18)12-28-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)28/h1-11H,12H2,(H4,22,23,24,26,27) |
InChI Key |
NXCCIJQEAKMFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CN=C5C(=N4)C(=NC(=N5)N)N |
Synonyms |
N-((2,4-diaminopteridin-6-yl)methyl)dibenz(b,f)azepine N-diNPMDBA |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



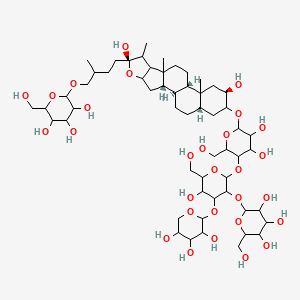
![N'-[2-(4-ISOPROPYLPHENOXY)ACETYL]PYRAZINE-2-CARBOHYDRAZIDE](/img/structure/B1216417.png)
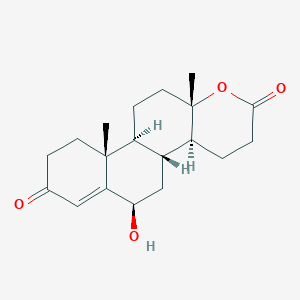
![17-[[3-(1-Pyrrolidinyl)propyl]imino]androst-5-en-3beta-ol acetate](/img/structure/B1216419.png)
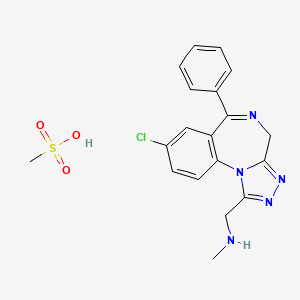
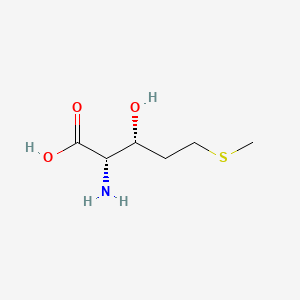
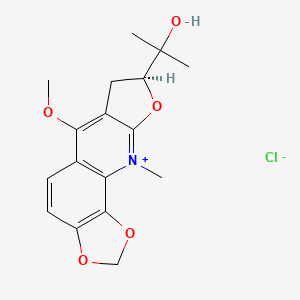
![1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid](/img/structure/B1216428.png)
![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1216429.png)
